REACTION_CXSMILES
|
Cl[C:2]([F:11])([F:10])[CH:3](Cl)[CH2:4][C:5]([F:8])([F:7])[F:6].C1S(=O)(=O)CCC1.[F-:19].[K+]>>[F:10][C:2]([F:11])([F:19])[CH:3]=[CH:4][C:5]([F:8])([F:7])[F:6] |f:2.3|
|
Name
|
|
Quantity
|
960 g
|
Type
|
reactant
|
Smiles
|
ClC(C(CC(F)(F)F)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCS1(=O)=O
|
Name
|
|
Quantity
|
830 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
1,1,1,4,4,4-hexafluorobut-2-ene was distilled off as it
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
DISTILLATION
|
Details
|
was redistilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=CC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]([F:11])([F:10])[CH:3](Cl)[CH2:4][C:5]([F:8])([F:7])[F:6].C1S(=O)(=O)CCC1.[F-:19].[K+]>>[F:10][C:2]([F:11])([F:19])[CH:3]=[CH:4][C:5]([F:8])([F:7])[F:6] |f:2.3|
|
Name
|
|
Quantity
|
960 g
|
Type
|
reactant
|
Smiles
|
ClC(C(CC(F)(F)F)Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCS1(=O)=O
|
Name
|
|
Quantity
|
830 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
1,1,1,4,4,4-hexafluorobut-2-ene was distilled off as it
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
DISTILLATION
|
Details
|
was redistilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=CC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |